Dimethyl(3-methylbenzyl)phosphonate
Overview
Description
Dimethyl(3-methylbenzyl)phosphonate is an organic compound that features a benzene ring substituted with a dimethoxyphosphorylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3-methylbenzyl)phosphonate typically involves the reaction of 3-methylbenzyl chloride with dimethyl phosphite under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the dimethoxyphosphoryl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(3-methylbenzyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the dimethoxyphosphoryl group to a phosphine or phosphine oxide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine or phosphine oxide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl(3-methylbenzyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for understanding biochemical pathways involving phosphorus-containing compounds.
Industry: Used in the production of specialty chemicals, including flame retardants, plasticizers, and additives for lubricants.
Mechanism of Action
The mechanism of action of Dimethyl(3-methylbenzyl)phosphonate involves its interaction with molecular targets through its phosphoryl group. This group can form strong hydrogen bonds and coordinate with metal ions, making it a useful ligand in coordination chemistry. The compound can also participate in nucleophilic and electrophilic reactions, allowing it to modify biological molecules and influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Dimethoxyphosphorylmethyl)benzene
- 1-(Dimethoxyphosphorylmethyl)-4-methylbenzene
- 1-(Dimethoxyphosphorylmethyl)-2-methylbenzene
Uniqueness
Dimethyl(3-methylbenzyl)phosphonate is unique due to the specific positioning of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its similar compounds.
Properties
IUPAC Name |
1-(dimethoxyphosphorylmethyl)-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3P/c1-9-5-4-6-10(7-9)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXIYHKZQFSPCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378708 | |
Record name | Dimethyl [(3-methylphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17105-63-4 | |
Record name | Dimethyl P-[(3-methylphenyl)methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17105-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl [(3-methylphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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